molecular formula C21H25ClN2O2 B11369962 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11369962
M. Wt: 372.9 g/mol
InChI Key: BONPOBXUZCZYHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide involves its selective binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal excitability. The compound’s interaction with the D4 receptor is mediated through specific molecular interactions, including hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide is unique due to its high selectivity for the D4 dopamine receptor. Similar compounds include:

These comparisons highlight the unique binding affinity and selectivity of this compound for the D4 dopamine receptor.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H25ClN2O2/c1-26-19-11-7-17(8-12-19)21(25)23-15-20(24-13-3-2-4-14-24)16-5-9-18(22)10-6-16/h5-12,20H,2-4,13-15H2,1H3,(H,23,25)

InChI Key

BONPOBXUZCZYHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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